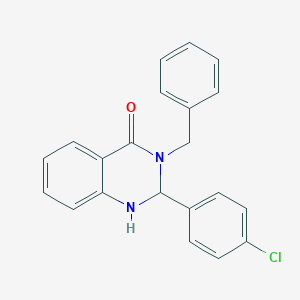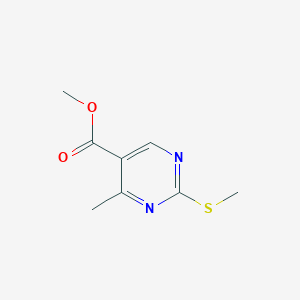
3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of quinazolinone derivatives, which have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and antiviral effects.
Mecanismo De Acción
The mechanism of action of 3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one is not fully understood. However, several studies have suggested that it exerts its biological effects by modulating various signaling pathways in the cells. For example, a study conducted by Zhang et al. (2019) reported that 3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis through the downregulation of the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one. For example, a study conducted by Wang et al. (2017) reported that 3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one exhibited significant anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Another study conducted by Zhang et al. (2019) reported that 3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one induced apoptosis in breast cancer cells by activating the caspase cascade and increasing the Bax/Bcl-2 ratio.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one in lab experiments is its potential for drug development. Several studies have reported its potent biological activities, making it a promising candidate for the development of novel drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to prepare solutions for in vitro assays.
Direcciones Futuras
There are several future directions for the research on 3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one. One of the potential directions is to investigate its potential as an antiviral agent. Several studies have reported its antiviral effects against viruses such as influenza A and hepatitis B, making it a promising candidate for the development of new antiviral drugs. Another potential direction is to investigate its potential as an anti-tumor agent. Several studies have reported its potent inhibitory effects against various types of cancer cells, making it a promising candidate for the development of new anticancer drugs.
In conclusion, 3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for drug development.
Métodos De Síntesis
The synthesis of 3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one has been reported in the literature by various methods. One of the most commonly used methods involves the reaction of 2-aminobenzophenone with 4-chlorobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as ethanol or acetic acid, and the product is obtained in good yield after purification by recrystallization.
Aplicaciones Científicas De Investigación
3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported its anti-tumor, anti-inflammatory, and antiviral effects. For example, a study conducted by Zhang et al. (2019) reported that 3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one exhibited potent inhibitory activity against the proliferation of human breast cancer cells. Another study conducted by Wang et al. (2017) reported that 3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one exhibited significant anti-inflammatory effects in a mouse model of acute lung injury.
Propiedades
Número CAS |
6138-92-7 |
|---|---|
Nombre del producto |
3-benzyl-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one |
Fórmula molecular |
C21H17ClN2O |
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
3-benzyl-2-(4-chlorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H17ClN2O/c22-17-12-10-16(11-13-17)20-23-19-9-5-4-8-18(19)21(25)24(20)14-15-6-2-1-3-7-15/h1-13,20,23H,14H2 |
Clave InChI |
OMJWQKLLCPEDKD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)






